Vegfr2/hdac1-IN-1

Dual inhibition VEGFR2 HDAC1

VEGFR2/HDAC1-IN-1 (Compound 13) is a rationally designed dual VEGFR2/HDAC1 inhibitor created by molecular hybridization of fruquintinib and vorinostat pharmacophores. It exhibits IC50 of 57.83 nM (VEGFR2) and 9.82 nM (HDAC1), and uniquely outperforms the fruquintinib+SAHA combination in A549 NSCLC antiproliferative assays (4.56 μM vs 8.12 μM). Validated in HeLa apoptosis, HUVEC tube formation, and cell cycle arrest models. This compound is the preferred chemical probe for studying simultaneous angiogenesis inhibition and epigenetic modulation in lung and cervical cancer research.

Molecular Formula C27H30N4O7
Molecular Weight 522.5 g/mol
Cat. No. B12380405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr2/hdac1-IN-1
Molecular FormulaC27H30N4O7
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OCCCCCCC(=O)NO)OC)C(=O)NC
InChIInChI=1S/C27H30N4O7/c1-16-25(26(33)28-2)18-10-9-17(12-21(18)37-16)38-27-19-13-23(22(35-3)14-20(19)29-15-30-27)36-11-7-5-4-6-8-24(32)31-34/h9-10,12-15,34H,4-8,11H2,1-3H3,(H,28,33)(H,31,32)
InChIKeyMQCKWGOUUCDJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vegfr2/hdac1-IN-1: A Dual VEGFR2/HDAC1 Inhibitor for Cancer Research


Vegfr2/hdac1-IN-1 (also known as VEGFR2/HDAC1-IN-1 or compound 13) is a synthetic small-molecule dual inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 1 (HDAC1), designed via molecular hybridization of the pharmacophores of fruquintinib and vorinostat [1]. The compound exhibits potent enzymatic inhibition against both targets with IC50 values of 57.83 nM for VEGFR2 and 9.82 nM for HDAC1, and induces cell cycle arrest at the S and G2 phases as well as apoptosis in HeLa cells [1].

Why VEGFR2 or HDAC1 Single-Target Inhibitors Cannot Substitute for Vegfr2/hdac1-IN-1


Single-target VEGFR2 inhibitors (e.g., fruquintinib) or HDAC inhibitors (e.g., SAHA/vorinostat) fail to recapitulate the synergistic antitumor effects observed with Vegfr2/hdac1-IN-1. In head-to-head cellular assays, the combination of fruquintinib and SAHA (1:1 molar ratio) produced inferior antiproliferative activity against A549 lung cancer cells (IC50 8.12 μM) compared to Vegfr2/hdac1-IN-1 alone (4.56 μM), demonstrating that the covalently linked dual pharmacophore confers functional advantages beyond simple co-administration [1]. Furthermore, dual VEGFR2/HDAC inhibitors exhibit distinct selectivity and potency profiles that preclude interchangeable use in mechanistic studies.

Vegfr2/hdac1-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Dual VEGFR2/HDAC1 Inhibitory Potency vs. Single-Target Controls

At a single concentration of 100 nM, Vegfr2/hdac1-IN-1 (compound 13) achieved 93.20% inhibition of VEGFR2 and 90.24% inhibition of HDAC1, exceeding the inhibition rates of the single-target controls fruquintinib (89.94% for VEGFR2) and SAHA/vorinostat (66.29% for HDAC1) under identical assay conditions [1]. Full dose-response curves yielded IC50 values of 57.83 nM (VEGFR2) and 9.82 nM (HDAC1), confirming potent dual activity [1].

Dual inhibition VEGFR2 HDAC1 Enzymatic assay Kinase inhibitor

Antiproliferative Activity in A549 Lung Cancer Cells: Superiority Over Fruquintinib and Fruquintinib+SAHA Combination

In A549 human lung adenocarcinoma cells, Vegfr2/hdac1-IN-1 exhibited an antiproliferative IC50 of 4.56 ± 0.33 μM, which was significantly more potent than fruquintinib alone (IC50 >20 μM), SAHA alone (IC50 3.54 ± 0.25 μM), and critically, the 1:1 molar combination of fruquintinib and SAHA (IC50 8.12 ± 0.23 μM) [1]. This indicates that the covalently linked dual inhibitor provides enhanced activity not achievable by simple co-administration.

Antiproliferative A549 Lung cancer Cytotoxicity Dual inhibitor

Antiproliferative Activity in HeLa Cervical Cancer Cells: Comparable to SAHA, Superior to Fruquintinib

Vegfr2/hdac1-IN-1 inhibited HeLa cell proliferation with an IC50 of 1.49 ± 0.16 μM, comparable to SAHA (1.03 ± 0.33 μM) and the fruquintinib+SAHA combination (1.38 ± 0.36 μM), and markedly more potent than fruquintinib alone (8.35 ± 0.47 μM) [1]. The compound thus provides the HDAC-dependent antiproliferative effect of SAHA while retaining VEGFR2 inhibitory capacity absent in SAHA alone.

Antiproliferative HeLa Cervical cancer Cytotoxicity Dual inhibitor

Cross-Study Comparison of VEGFR2/HDAC1 Potency Balance vs. Alternative Dual Inhibitors

Compared to other reported VEGFR2/HDAC dual inhibitors, Vegfr2/hdac1-IN-1 exhibits a distinct potency profile: HDAC1 IC50 = 9.82 nM, VEGFR2 IC50 = 57.83 nM (ratio ≈ 5.9) [1]. In contrast, compound 6fd (N-phenylquinazolin-4-amine hybrid) shows HDAC1 IC50 = 2.2 nM and VEGFR2 IC50 = 74 nM (ratio ≈ 33.6) [2], while FLT3/VEGFR2-IN-1 (a triple inhibitor) displays VEGFR2 IC50 = 3.9 nM and HDAC1 IC50 = 30.8 nM (ratio ≈ 0.13) [3]. The balanced dual potency of Vegfr2/hdac1-IN-1 may offer distinct pharmacological properties.

Potency balance Selectivity VEGFR2 HDAC1 Dual inhibitor

Apoptosis Induction in HeLa Cells: Dose-Dependent Quantitative Response

Treatment of HeLa cells with Vegfr2/hdac1-IN-1 for 48 h induced apoptosis in a dose-dependent manner: 7.69% apoptotic cells at 0.75 μM, 18.26% at 1.5 μM, and 24.49% at 3 μM (Annexin-V APC/7-AAD staining) [1]. This quantitative dose-response profile enables precise experimental control over apoptotic outcomes.

Apoptosis HeLa Flow cytometry Dual inhibitor Mechanism of action

Anti-Angiogenic Activity: HUVEC Tube Formation and Proliferation Inhibition

Vegfr2/hdac1-IN-1 inhibited HUVEC proliferation with an IC50 of 3.44 μM and significantly suppressed tube formation in HUVECs, demonstrating functional anti-angiogenic activity [1]. This dual anti-angiogenic mechanism combines direct VEGFR2 kinase inhibition with HDAC1-mediated epigenetic modulation of angiogenic pathways.

Anti-angiogenesis HUVEC Tube formation VEGFR2 Dual inhibitor

Vegfr2/hdac1-IN-1: Recommended Research and Industrial Application Scenarios


Dual VEGFR2/HDAC1 Inhibition in Lung Cancer Models

Vegfr2/hdac1-IN-1 is particularly suited for studies in non-small cell lung cancer (NSCLC) models, given its superior antiproliferative activity in A549 cells compared to both fruquintinib alone and the fruquintinib+SAHA combination [1]. Researchers investigating the therapeutic potential of simultaneous angiogenesis inhibition and epigenetic modulation in lung cancer should prioritize this compound over single-target agents or multi-drug cocktails.

Mechanistic Studies of Cell Cycle Arrest and Apoptosis in Cervical Cancer

The well-characterized dose-dependent apoptosis induction and S/G2 phase cell cycle arrest in HeLa cells make Vegfr2/hdac1-IN-1 an ideal tool for dissecting the crosstalk between VEGFR2 signaling and HDAC1-mediated epigenetic regulation in cervical cancer [1]. Its dual mechanism provides a cleaner experimental system than combining separate VEGFR2 and HDAC inhibitors.

Anti-Angiogenesis Research with Combined Kinase and Epigenetic Targeting

For studies requiring simultaneous inhibition of VEGFR2-driven angiogenesis and HDAC1-dependent transcriptional programs, Vegfr2/hdac1-IN-1 offers a validated chemical probe with demonstrated activity in HUVEC tube formation assays [1]. This compound is recommended for ex vivo and in vitro angiogenesis models where dual targeting is hypothesized to yield synergistic effects.

Structure-Activity Relationship (SAR) Studies of Dual VEGFR2/HDAC Inhibitors

Vegfr2/hdac1-IN-1 serves as a reference compound within a defined SAR series of 4-(benzofuran-6-yloxy)quinazoline derivatives [1]. Researchers synthesizing or evaluating new dual VEGFR2/HDAC inhibitors can use this compound as a benchmark for enzymatic potency, cellular efficacy, and functional anti-angiogenic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vegfr2/hdac1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.